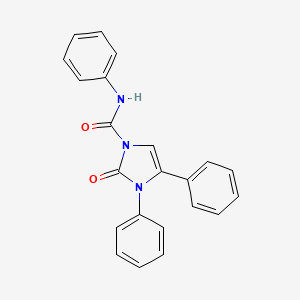
Methyl 3-hydroxy-4-iodobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-4-iodobutanoate: is an organic compound that belongs to the class of iodoalkyl esters It is characterized by the presence of a hydroxyl group and an iodine atom attached to a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-4-iodobutanoate typically involves the esterification of 3-hydroxy-4-iodobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-hydroxy-4-iodobutanoic acid+methanolacid catalystMethyl 3-hydroxy-4-iodobutanoate+water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-hydroxy-4-iodobutanoate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form Methyl 3-hydroxy-4-iodobutanol.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 3-oxo-4-iodobutanoate.
Reduction: Formation of Methyl 3-hydroxy-4-iodobutanol.
Substitution: Formation of substituted butanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 3-hydroxy-4-iodobutanoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its iodine content can be exploited for radiolabeling purposes in diagnostic imaging.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 3-hydroxy-4-iodobutanoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Methyl 3-hydroxy-4-iodobenzoate
- Methyl 3-iodo-4-hydroxybenzoate
- Methyl 4-hydroxy-3-iodobenzoate
Comparison: Methyl 3-hydroxy-4-iodobutanoate is unique due to its butanoate ester structure, which differentiates it from benzoate esters. The presence of the iodine atom and hydroxyl group in the butanoate backbone provides distinct reactivity and properties compared to similar benzoate compounds. This uniqueness makes it valuable for specific synthetic and research applications where butanoate esters are preferred over benzoate esters.
Propriétés
Numéro CAS |
828276-63-7 |
|---|---|
Formule moléculaire |
C5H9IO3 |
Poids moléculaire |
244.03 g/mol |
Nom IUPAC |
methyl 3-hydroxy-4-iodobutanoate |
InChI |
InChI=1S/C5H9IO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 |
Clé InChI |
AMCCREBZBZYJDT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


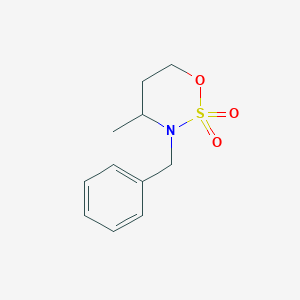
![1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene](/img/structure/B14209655.png)
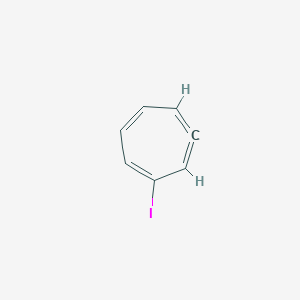
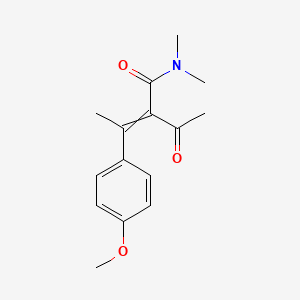
![2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol](/img/structure/B14209692.png)
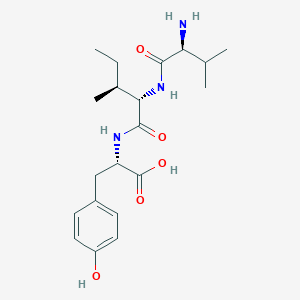
![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)
![8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid](/img/structure/B14209702.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14209713.png)
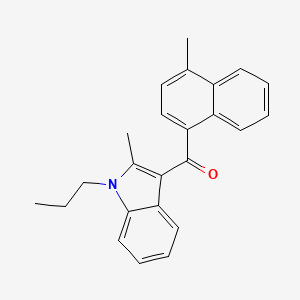
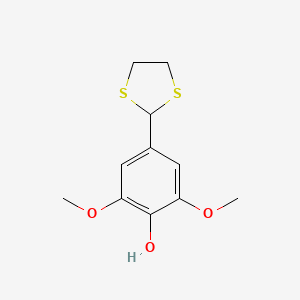
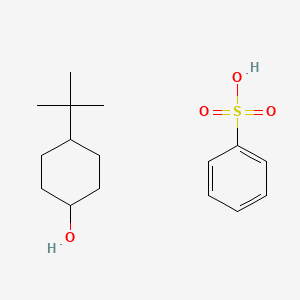
![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)
